molecular formula C17H20BrN3O3 B2507115 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide CAS No. 312508-61-5

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2507115
CAS No.: 312508-61-5
M. Wt: 394.269
InChI Key: FGLPOFZZQXWALC-UHFFFAOYSA-N
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Description

1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20BrN3O3 and its molecular weight is 394.269. The purity is usually 95%.
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Scientific Research Applications

1. Inhibitors of Soluble Epoxide Hydrolase A study by Thalji et al. (2013) discusses the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. This research emphasizes the importance of the triazine heterocycle for potency and selectivity, with implications in various disease models (Thalji et al., 2013).

2. Synthesis of Novel Compounds In a study by Shahinshavali et al. (2021), an alternative route to synthesizing N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide is discussed. This process involves coupling with a bromo-substituted compound, similar in structure to the chemical (Shahinshavali et al., 2021).

3. Anti-Angiogenic and DNA Cleavage Studies A 2017 study by Kambappa et al. focuses on the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).

4. Molecular Interaction Studies Research by Shim et al. (2002) explores the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and binding interactions, which are crucial for understanding receptor-ligand dynamics (Shim et al., 2002).

5. Synthesis and Crystal Structure Analysis A 2015 study by Li et al. on the synthesis, crystal structure, and biological activity of a structurally related compound provides insights into the structural aspects and potential bioactivity of these kinds of compounds (Li et al., 2015).

Properties

IUPAC Name

1-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPOFZZQXWALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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